molecular formula C9H7ClN2 B11910399 5-Chloro-8-methylquinazoline

5-Chloro-8-methylquinazoline

Cat. No.: B11910399
M. Wt: 178.62 g/mol
InChI Key: AXOCYJIYVRZQGJ-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinazoline (CAS: 1357301-41-7) is a halogenated quinazoline derivative with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol. It belongs to the class of heterocyclic compounds containing a quinazoline core—a bicyclic structure with two nitrogen atoms at positions 1 and 3 of the fused benzene and pyrimidine rings . This compound is primarily utilized as an organic synthesis building block, particularly in pharmaceutical and coordination chemistry research.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

5-chloro-8-methylquinazoline

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8(10)7-4-11-5-12-9(6)7/h2-5H,1H3

InChI Key

AXOCYJIYVRZQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methylquinazoline typically involves the reaction of 4-chloro-2-nitroaniline with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative. The reaction conditions often include heating the mixture to a temperature of around 150°C for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of 5-Chloro-8-methylquinazoline can be scaled up using large reaction vessels and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to enhance the reaction rate and facilitate the isolation of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products:

  • Substituted quinazolines with various functional groups.
  • Quinazoline N-oxides.
  • Amino derivatives of quinazoline.

Scientific Research Applications

Antimicrobial Properties
5-Chloro-8-methylquinazoline exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. Research indicates that compounds within the quinazoline class can inhibit bacterial growth by targeting essential cellular processes. For instance, studies have shown that derivatives of quinazoline can effectively combat methicillin-resistant Staphylococcus aureus and other resistant strains, making them promising candidates for the development of new antibiotics .

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that 5-Chloro-8-methylquinazoline can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways, which is crucial for cancer progression .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various quinazoline derivatives, including 5-Chloro-8-methylquinazoline, researchers found that it exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant promise in overcoming antibiotic resistance .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of 5-Chloro-8-methylquinazoline on human cancer cell lines. The results indicated IC50 values in the low micromolar range, highlighting its potential as an effective anticancer agent. The study emphasized the need for further research into its mechanism of action and structure-activity relationships to optimize its therapeutic profile .

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-Chloro-8-methylquinazoline, the following compounds are analyzed based on structural motifs, synthetic routes, spectral data, and functional roles:

Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
5-Chloro-8-methylquinazoline Quinazoline Cl (C5), CH₃ (C8) 178.62 Organic synthesis building block
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (9f) Triazoloquinazoline Cl (C5), CH₃ (C8), SCH₃ (C2) 264 Pharmacological studies (e.g., kinase inhibition)
5-Chloromethyl-8-hydroxyquinoline hydrochloride Quinoline Cl-CH₂ (C5), OH (C8) 232.08 Intermediate for metal-chelating agents
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline Quinoline Cl (C5), triazolylmethoxy (C8) 386.25 Antimicrobial and antiparasitic activity

Key Observations:

  • Core Structure Influence: Quinazolines (two N atoms) exhibit distinct electronic properties compared to quinolines (one N atom), affecting their reactivity in substitution reactions and coordination chemistry.
  • Substituent Effects: The chlorine atom at position 5 in 5-Chloro-8-methylquinazoline enhances electrophilic substitution resistance, while the methyl group at position 8 may sterically hinder reactions at adjacent positions. In contrast, the triazole-methoxy group in the quinoline derivative () introduces hydrogen-bonding capacity, enhancing biological interactions .

Spectral Data Comparison

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
5-Chloro-8-methylquinazoline Not reported in evidence Not reported in evidence Not reported
Triazoloquinazoline (9f) 3.12 (s, CH₃), 3.72 (s, SCH₃), 7.34–8.15 (Ar-H) 13.62 (CH₃), 24.00 (SCH₃), 115–159 (aromatic) 264 (M⁺, 93%)
5-Chloromethyl-8-hydroxyquinoline Not reported Not reported Not reported

Note: The absence of spectral data for 5-Chloro-8-methylquinazoline in the evidence highlights a gap in publicly available literature, contrasting with the well-documented triazoloquinazoline derivatives .

Biological Activity

5-Chloro-8-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Synthesis

5-Chloro-8-methylquinazoline belongs to the quinazoline family, which is known for its broad spectrum of biological activities. The synthesis of this compound typically involves methods such as cyclization reactions of appropriate precursors. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity, making it more accessible for biological studies.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including 5-Chloro-8-methylquinazoline, exhibit notable antimicrobial properties. A study evaluated various phenyl-substituted quinazolines against methicillin-resistant Staphylococcus aureus (MRSA) and found that certain derivatives demonstrated significant antibacterial activity. For instance, the minimum inhibitory concentration (MIC) values were determined, showcasing the effectiveness of these compounds against resistant strains .

CompoundMIC (µg/mL)Activity Against
5-Chloro-8-methylquinazoline0.125MRSA
Standard Drug (Vancomycin)0.0625MRSA

The results suggest that structural modifications can enhance the antimicrobial efficacy of quinazoline derivatives.

Anticancer Activity

Another area of interest is the anticancer potential of 5-Chloro-8-methylquinazoline. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/AKT/mTOR. For example, compounds similar to 5-Chloro-8-methylquinazoline have been reported to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in colorectal cancer cells .

Cell LineIC50 (µM)Mechanism of Action
HCT1160.35Induces apoptosis via PI3K/AKT/mTOR
Caco-20.54Cell cycle arrest

Antitubercular Activity

The compound has also been assessed for its activity against Mycobacterium tuberculosis. Studies have indicated that quinazoline derivatives can inhibit cytochrome bd oxidase, a crucial enzyme for bacterial respiration. The IC50 values for related compounds suggest promising antitubercular activity .

Case Studies

  • Antibacterial Efficacy : A study compared the antibacterial effects of various quinazoline derivatives against clinical isolates of resistant bacteria. The findings highlighted that 5-Chloro-8-methylquinazoline exhibited superior activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents .
  • Anticancer Mechanisms : Another research focused on the cytotoxic effects of quinazolines on cancer cells revealed that treatment with 5-Chloro-8-methylquinazoline led to significant reductions in cell viability and induced apoptosis through oxidative stress mechanisms .

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